molecular formula C22H18O4 B4730346 bis(2-methylphenyl) isophthalate

bis(2-methylphenyl) isophthalate

Cat. No. B4730346
M. Wt: 346.4 g/mol
InChI Key: LIBNNSNDAMJTFG-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) isophthalate, also known as 2,4'-methylenebis(6-methylphenyl) isophthalate, is a chemical compound that is widely used in various fields, including the manufacturing of plastics, resins, and polymers. This compound is also used as a plasticizer, which is added to materials to increase their flexibility and durability. In

Mechanism of Action

The mechanism of action of bis(2-methylphenyl) isophthalate is not well-understood. However, it is believed that this compound acts as a plasticizer by reducing the intermolecular forces between polymer chains, which increases their flexibility and durability. In addition, this compound may also act as a hole-transporting material in organic solar cells by facilitating the movement of positive charges through the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-understood. However, this compound has been shown to have low toxicity and is not considered to be a significant health hazard.

Advantages and Limitations for Lab Experiments

Bis(2-methylphenyl) isophthalate has several advantages for lab experiments. It is readily available and can be synthesized in high yield. In addition, this compound has low toxicity and is not considered to be a significant health hazard. However, this compound also has limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are several future directions for the study of bis(2-methylphenyl) isophthalate. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the study of the mechanism of action of this compound, which could lead to new applications in the field of organic electronics. Finally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of its potential health hazards and safety considerations.

Scientific Research Applications

Bis(2-methylphenyl) isophthalate has been extensively studied for its potential applications in various fields. In the field of materials science, this compound is used as a plasticizer, which improves the flexibility and durability of materials. In the field of polymer science, this compound is used as a building block for the synthesis of various polymers. This compound has also been studied for its potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic solar cells.

properties

IUPAC Name

bis(2-methylphenyl) benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-15-8-3-5-12-19(15)25-21(23)17-10-7-11-18(14-17)22(24)26-20-13-6-4-9-16(20)2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNNSNDAMJTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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